(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
Description
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a thioketone-containing compound featuring a furan ring substituted with a 2-nitrophenyl group and a piperazine moiety linked to a phenyl ring. Its structure combines electron-withdrawing (nitro) and aromatic (phenyl) substituents, which may influence its physicochemical properties, reactivity, and biological interactions. This compound’s structural complexity invites comparison with analogues to elucidate structure-activity relationships (SAR) and guide applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
[5-(2-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-24(26)18-9-5-4-8-17(18)19-10-11-20(27-19)21(28)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKHWLDPAUFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 5-(2-nitrophenyl)furan-2-carbaldehyde, which is then subjected to a condensation reaction with 4-phenylpiperazine in the presence of a suitable base to form the intermediate. This intermediate is subsequently treated with a thiolating agent, such as Lawesson’s reagent, to introduce the methanethione group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring and the phenylpiperazine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted furan and phenylpiperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the phenylpiperazine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for the development of drugs targeting the central nervous system. Additionally, the nitrophenyl group may confer antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may also make it suitable for use in the design of advanced sensors or catalysts.
Mechanism of Action
The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on neurotransmission. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related derivatives, focusing on substituent variations and their theoretical or observed effects.
Structural Analogues
The most directly comparable compound is [5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione (ZINC2383365) . Key differences include:
- Furan substituent : 2-nitrophenyl (target) vs. 3-chlorophenyl (analogue).
- Piperazine substituent : Phenyl (target) vs. 4-fluorophenyl (analogue).
Substituent Effects
- Halogen substituents : The 3-chloro and 4-fluoro groups in the analogue could improve lipophilicity (logP) and membrane permeability relative to the nitro group. Fluorine’s small size and electronegativity often enhance metabolic stability and bioavailability.
- Piperazine modifications : The 4-fluorophenyl group in the analogue introduces steric and electronic differences, possibly altering receptor binding compared to the unsubstituted phenyl group in the target compound.
Research Findings and Data Gaps
While direct experimental data for (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione are sparse, insights can be extrapolated from its structural relatives:
- Synthetic accessibility : The nitro group’s strong EWG nature may complicate synthesis compared to halogenated analogues, requiring controlled reaction conditions to avoid side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
